molecular formula C12H16N2O2 B15188113 3,4-Dihydro-2-ethyl-4-(1-oxopropyl)-2H-pyrido(3,2-b)-1,4-oxazine CAS No. 89970-30-9

3,4-Dihydro-2-ethyl-4-(1-oxopropyl)-2H-pyrido(3,2-b)-1,4-oxazine

Cat. No.: B15188113
CAS No.: 89970-30-9
M. Wt: 220.27 g/mol
InChI Key: BYVDKYUEQWNDRA-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-oxopropyl)- is a heterocyclic compound that belongs to the class of pyrido-oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyridine ring fused to an oxazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-oxopropyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridine derivative and an oxazine precursor, the reaction can be catalyzed by acids or bases to form the desired compound. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Key steps would include the preparation of starting materials, the cyclization reaction, and purification of the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-oxopropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-oxopropyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-oxopropyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido-oxazines and related heterocycles. Examples might include:

  • 2H-Pyrido(3,2-b)-1,4-oxazine derivatives with different substituents.
  • Other fused ring systems like pyrido-benzoxazines.

Uniqueness

What sets 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(1-oxopropyl)- apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

89970-30-9

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(2-ethyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one

InChI

InChI=1S/C12H16N2O2/c1-3-9-8-14(11(15)4-2)12-10(16-9)6-5-7-13-12/h5-7,9H,3-4,8H2,1-2H3

InChI Key

BYVDKYUEQWNDRA-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(C2=C(O1)C=CC=N2)C(=O)CC

Origin of Product

United States

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